Mometasone Impurity C

Description

Properties

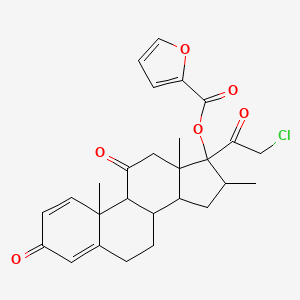

Molecular Formula |

C27H29ClO6 |

|---|---|

Molecular Weight |

485.0 g/mol |

IUPAC Name |

[17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |

InChI |

InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-25(16,2)23(18)20(30)13-26(19,3)27(15,22(31)14-28)34-24(32)21-5-4-10-33-21/h4-5,8-10,12,15,18-19,23H,6-7,11,13-14H2,1-3H3 |

InChI Key |

UDJQOKVZFMMKGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C |

Origin of Product |

United States |

Mometasone Impurity C: Pharmaceutical Context and Research Significance

Overview of Mometasone (B142194) Furoate and its Associated Impurities

Mometasone furoate is a synthetic glucocorticoid receptor agonist with anti-inflammatory, antipruritic, and vasoconstrictive properties. daicelpharmastandards.com It is widely used in topical, nasal, and inhaled formulations to treat various inflammatory conditions. daicelpharmastandards.comnih.govmdpi.comresearchgate.net The industrial manufacturing of Mometasone Furoate is a complex multi-step process that can lead to the formation of several process-related impurities. nih.govmdpi.comresearchgate.netnih.gov These impurities can arise from starting materials, intermediates, reagents, or degradation of the active substance during synthesis and storage. daicelpharmastandards.com

Regulatory authorities require that these impurities be identified and quantified to ensure the quality and safety of the final product. nih.govmdpi.comresearchgate.net The availability of pure reference standards for these impurities is essential for analytical method development, validation, and toxicological studies. nih.govmdpi.comresearchgate.net

A number of impurities related to Mometasone Furoate have been identified and are listed in various pharmacopoeias. These include, but are not limited to, Impurity A, Impurity B, Impurity D, and others. pharmaffiliates.com The chemical structures of these impurities are closely related to that of Mometasone Furoate.

| Impurity | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Mometasone Furoate | (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione | C27H30Cl2O6 | 521.44 pharmaffiliates.com |

| Impurity A | 21-Chloro-16α-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate | C27H29ClO5 | 468.97 pharmaffiliates.com |

| Impurity B | 9-Chloro-17β-(2,2-dioxo-2,5-dihydro-1,2λ6 -oxathiol-4-yl)-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl furan-2-carboxylate | C28H31ClO8S | 563.06 pharmaffiliates.com |

| Impurity D | 21-Chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl furan-2-carboxylate | C27H29ClO6 | 484.97 pharmaffiliates.com |

Classification and Reporting of Mometasone Impurity C within Pharmaceutical Impurity Systems

This compound is classified as a known impurity in Mometasone Furoate and is listed in pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synzeal.com As a specified impurity, its levels are strictly controlled within the limits defined by these regulatory bodies. Pharmaceutical manufacturers are required to monitor and report the levels of this compound in their drug substance and drug product batches.

The availability of a reference standard for this compound is crucial for its accurate quantification. clearsynth.comsynthinkchemicals.com This allows for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure that the amount of this impurity does not exceed the specified threshold. synzeal.comclearsynth.comsavaglobal.com The development of robust analytical methods is essential for routine quality control and stability testing of Mometasone Furoate. savaglobal.compsu.edu

Recent research has focused on the synthesis of this compound on a multi-gram scale to ensure its availability for necessary analytical and toxicological studies. nih.govmdpi.comresearchgate.netnih.gov This facilitates a deeper understanding of its properties and ensures that pharmaceutical preparations of Mometasone Furoate meet the required quality standards. nih.govmdpi.comresearchgate.netnih.gov

Formation and Generation Mechanisms of Mometasone Impurity C

Process-Related Impurity Generation during Mometasone (B142194) Furoate Synthesis

The manufacturing processes of Mometasone Furoate can be accompanied by the formation of several impurities, including Impurity C. nih.govmdpi.comnih.gov The presence of such impurities necessitates their detection and quantification as mandated by regulatory authorities. nih.govmdpi.comnih.gov

Investigation of Specific Synthetic Reaction Steps and Intermediates

The synthesis of Mometasone Furoate involves multiple steps, and the formation of Impurity C is often linked to the final stages of the synthesis. researchgate.netnih.gov One of the key steps investigated is the acylation at the C17-position. researchgate.net

A crucial intermediate in some synthetic routes is the difuroate enol ether. researchgate.netnih.gov The conversion of this intermediate to the final product can also lead to the formation of Impurity C. researchgate.netnih.gov A proposed mechanism involves the acid-promoted hydrolysis of the difuroate enol ether intermediate. researchgate.net

The synthesis of Mometasone Impurity C itself has been reported, starting from 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (8-DM). nih.gov The multi-step synthesis involves:

Acetoxylation at the 21-position. researchgate.net

Epoxide ring-opening with hydrobromic acid. researchgate.net

De-halogenation. researchgate.net

Oxidation of the 11β-hydroxy group to an 11-oxo group. researchgate.net

Final acylation and conversion to Impurity C. researchgate.net

Impact of Starting Materials and Reagents on Impurity Profile

The selection and quality of starting materials and reagents are crucial in controlling the impurity profile of the final active pharmaceutical ingredient (API). pharmtech.com Impurities in the starting materials can be carried through the synthetic process and end up in the final product. pharmtech.com

For the synthesis of Mometasone Furoate and its impurities, various reagents are used, and their control is essential. For instance, in the synthesis of Impurity C, reagents such as acetic anhydride, potassium acetate, hydrobromic acid, and pyridinium (B92312) chlorochromate (PCC) are employed. researchgate.net The purity of these reagents can influence the formation of side products.

The table below summarizes some of the key reagents used in the synthesis of Mometasone Furoate and its Impurity C, highlighting their role.

| Reagent | Role in Synthesis |

| 2-Furoyl chloride | Acylating agent for the C17-position. researchgate.netgoogle.com |

| Triethylamine | Tertiary amine used to activate 2-furoyl chloride and neutralize liberated hydrochloric acid. google.com |

| Acetic Anhydride & Potassium Acetate | Used for acetoxylation at the 21-position in a synthetic route for Impurity C. researchgate.net |

| Hydrobromic Acid | Used for epoxide ring-opening. researchgate.net |

| Pyridinium chlorochromate (PCC) | Oxidation of the 11β-hydroxy intermediate to the 11-oxo derivative. researchgate.net |

| Perchloric acid (HClO₄) | Used in the conversion of the difuroate enol ether intermediate to Impurity C. researchgate.netnih.gov |

Degradation Pathways of Mometasone Furoate Leading to Impurity C Formation

Mometasone Furoate can degrade under various conditions, leading to the formation of several degradation products, potentially including Impurity C. daicelpharmastandards.comsavaglobal.com Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. savaglobal.com

Identification of Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation, Dehalogenation, Decarboxylation)

Mometasone Furoate is susceptible to degradation under different stress conditions:

Hydrolysis: The drug is particularly labile in alkaline conditions, leading to significant degradation. savaglobal.comnih.gov It is more stable in acidic to neutral pH. researchgate.netnih.gov Hydrolysis can lead to the formation of various degradation products. nih.govresearchgate.net One of the primary degradation reactions for corticosteroids with a C-17 ester is hydrolysis. researchgate.net

Oxidation: While some degradation is observed under oxidative stress (e.g., with hydrogen peroxide), it is generally less significant compared to hydrolysis. savaglobal.comnih.gov

Dehalogenation: The loss of a halogen atom is a possible degradation pathway for halogenated steroids. sci-hub.se In the context of Mometasone Furoate, which is a di-chlorinated steroid, dehalogenation could be a potential degradation route. americanpharmaceuticalreview.com

Understanding Unconventional Hydrolytic Degradation Routes

Studies have shown that the degradation of Mometasone Furoate in aqueous solutions can be complex, involving a series of parallel and consecutive reactions. nih.gov In simulated lung fluid, Mometasone Furoate degrades into two main products, D1 (9,11-epoxide mometasone furoate) and D2, a novel cyclized structure in the C17-C21 region. ingentaconnect.comcapes.gov.brnih.gov The formation of these products is pH-dependent. ingentaconnect.comcapes.gov.brnih.gov While not explicitly identified as Impurity C, these studies highlight the complex hydrolytic degradation pathways of Mometasone Furoate.

Kinetic Studies of Impurity C Formation under Stress Conditions

Kinetic studies reveal that the degradation of Mometasone Furoate follows pseudo-first-order kinetics. nih.gov The rate of degradation is significantly influenced by pH, with stability decreasing as the pH increases above 4. researchgate.netnih.gov

The table below summarizes the degradation of Mometasone Furoate under various stress conditions as reported in a study. savaglobal.com

| Stress Condition | % Degradation of Mometasone Furoate |

| Acidic (0.1 N HCl) | 2.47% |

| Alkaline (0.1 N NaOH) | 12.4% |

| Oxidative (3% H₂O₂) | 0.152% |

| Thermal | 0.185% |

| Photolytic | 0.168% |

These studies indicate that alkaline hydrolysis is the most significant degradation pathway for Mometasone Furoate. savaglobal.com

Advanced Analytical Characterization of Mometasone Impurity C

Methodological Approaches for Impurity Profiling and Structural Elucidation

Impurity profiling is a critical component of drug development and manufacturing, involving the detection, structural elucidation, and quantification of impurities in an API. mdpi.com For Mometasone (B142194) Impurity C, a combination of synthetic strategies and advanced spectroscopic techniques is employed for its definitive identification and characterization. mdpi.com The synthesis of Mometasone Impurity C has been reported on a multi-gram scale, which facilitates its comprehensive analysis and use as a reference standard. researchgate.netmdpi.com

The structural elucidation of this compound relies on a suite of sophisticated analytical methods. mdpi.com High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, providing a high degree of confidence in the molecular formula. mdpi.comamericanpharmaceuticalreview.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), including 1H-NMR, 13C-NMR, and 2D-NMR experiments like COSY and NOESY, are indispensable for elucidating the complex steroidal structure and confirming the connectivity of atoms. mdpi.com Infrared (IR) spectroscopy is also utilized to identify characteristic functional groups within the molecule. mdpi.com The combination of these techniques provides unambiguous structural confirmation of the impurity. mdpi.comamericanpharmaceuticalreview.com

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are the cornerstone for separating and quantifying this compound from the parent API and other related substances. High-Performance Liquid Chromatography (HPLC) is the most common technique, though complementary methods like Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) also play important roles in a comprehensive analytical strategy. nih.govsavaglobal.comnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is a widely used and robust technique for the quantitative analysis of Mometasone Furoate and its impurities. savaglobal.comresearchgate.net Method development focuses on achieving adequate resolution between the main component and all potential impurities, including Impurity C. savaglobal.comnih.gov These methods are validated according to ICH guidelines to ensure they are accurate, precise, linear, specific, and robust. savaglobal.comresearchgate.net

A typical RP-HPLC method involves a C18 stationary phase, which is effective for separating steroids. savaglobal.comresearchgate.net The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). savaglobal.comresearchgate.net Optimization of mobile phase composition, pH, column temperature, and flow rate is critical for achieving the desired separation. savaglobal.comjapsonline.com Photodiode Array (PDA) detection is commonly used, allowing for the monitoring of peaks at multiple wavelengths, which aids in peak identification and purity assessment. savaglobal.comresearchgate.net

Table 1: Example of RP-HPLC Method Parameters for Mometasone Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Bakerbond C18, 250 x 4.6 mm, 5 µm | savaglobal.comresearchgate.net |

| Mobile Phase A | Mixture of octanesulfonic acid sodium salt and phosphate (B84403) buffer at pH 3.0 | savaglobal.comresearchgate.net |

| Mobile Phase B | Acetonitrile | savaglobal.comresearchgate.net |

| Elution | Isocratic (45:55 v/v of A:B) | researchgate.net |

| Flow Rate | 0.8 mL/min | researchgate.net |

| Column Temperature | 50°C | savaglobal.comresearchgate.net |

| Detection | UV/PDA at 254 nm | savaglobal.comresearchgate.net |

Development of Stability-Indicating HPLC Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the concentration of the API over time due to degradation. savaglobal.comnih.gov These methods are crucial for determining the shelf-life of a drug product. To develop a SIAM for Mometasone Furoate, forced degradation studies are performed. savaglobal.com The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. savaglobal.com

The HPLC method must then demonstrate the ability to separate the intact API from all generated degradation products and other impurities like Impurity C. savaglobal.comnih.govresearchgate.net For instance, in one study, significant degradation of Mometasone Furoate was observed under alkaline conditions (0.1 N NaOH). savaglobal.com The developed HPLC method was able to resolve the Mometasone Furoate peak from all known impurities and degradation products, proving its stability-indicating nature. savaglobal.comresearchgate.net

Orthogonal Chromatographic Selectivity (e.g., Supercritical Fluid Chromatography vs. Reversed-Phase HPLC)

To ensure that no impurities are co-eluting with the main peak or other impurities, regulatory guidelines often recommend the use of a second, orthogonal analytical method. nih.govslideshare.net Orthogonal methods employ different separation mechanisms, providing a higher degree of confidence in the purity results. nih.govresearchgate.net Supercritical Fluid Chromatography (SFC) offers a distinct and complementary selectivity to the widely used RP-HPLC. nih.govresearchgate.net

While RP-HPLC separates compounds primarily based on hydrophobicity using a non-polar stationary phase and a polar mobile phase, SFC typically uses a polar stationary phase (like silica) and a non-polar mobile phase (supercritical CO₂ with a polar organic modifier like methanol). nih.govamericanpharmaceuticalreview.com This results in a normal-phase-like retention mechanism. americanpharmaceuticalreview.com The elution order of impurities in SFC is often dramatically different from that in RP-HPLC, which is a highly attractive feature for comprehensive impurity profiling. americanpharmaceuticalreview.com Studies have shown that SFC can successfully separate Mometasone Furoate and its related compounds, demonstrating a selectivity that is complementary to RP-HPLC. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) for Trace Impurity Analysis

SFC has emerged as a valuable tool for the analysis of pharmaceutical impurities, including those of Mometasone Furoate. nih.govresearchgate.net While historically limited by instrument sensitivity, modern SFC systems with optimized UV detection are capable of analyzing impurities at trace levels (e.g., 0.05% of the active ingredient). nih.govresearchgate.net

Key advantages of SFC include higher separation efficiency and significantly faster analysis times compared to HPLC. nih.govamericanpharmaceuticalreview.com A separation of Mometasone and its impurities that takes over 30 minutes by RP-HPLC can often be achieved in under 12 minutes with SFC. nih.govresearchgate.net For the analysis of Mometasone impurities, a packed column SFC method using a silica (B1680970) stationary phase and a mobile phase of CO₂ and methanol has been successfully developed and validated. nih.govresearchgate.net This method demonstrated good linearity, accuracy, and precision, making it suitable for both release and stability testing. nih.govnih.govresearchgate.net

Table 2: Example of SFC Method Parameters for Mometasone Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Silica | nih.govamericanpharmaceuticalreview.com |

| Mobile Phase | Supercritical CO₂ and Methanol | nih.govresearchgate.net |

| Gradient | 5% to 15% Methanol | americanpharmaceuticalreview.com |

| Back Pressure | 100 bar | americanpharmaceuticalreview.com |

| Temperature | 30°C | americanpharmaceuticalreview.com |

| Flow Rate | 4.0 mL/min | americanpharmaceuticalreview.com |

| Analysis Time | < 12 minutes | nih.govamericanpharmaceuticalreview.com |

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. rroij.com In the context of pharmaceutical manufacturing, GC is essential for identifying and quantifying residual solvents and other volatile process-related impurities that may be present in the final API. nih.gov While specific applications of GC for the direct analysis of this compound are not prominently documented, the technique is crucial for controlling other potential impurities related to the synthesis of Mometasone Furoate. rroij.com

Spectroscopic Techniques for Structural Elucidation and Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of pharmaceutical impurities. savaglobal.compharmaffiliates.com It combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This method is instrumental in both identifying and quantifying this compound, even at trace levels, within the active pharmaceutical ingredient (API) or final drug product. mdpi.compharmaffiliates.com

A typical LC-MS/MS analysis involves separating the impurity from the parent drug and other related substances on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured.

High-resolution mass spectrometry (HRMS) provides extremely precise mass measurements, which are critical for determining the elemental composition of an unknown compound like this compound. By comparing the experimentally measured accurate mass with the theoretical mass calculated for a proposed structure, a definitive molecular formula can be established. mdpi.com

For this compound, HRMS analysis has confirmed the molecular formula C₂₇H₂₉ClO₆. mdpi.com The high accuracy of this technique allows for confident differentiation from other potential impurities with similar nominal masses.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₂₉ClO₆ | mdpi.com |

| Calculated m/z [M+H]⁺ | 485.1725 | mdpi.com |

| Found m/z [M+H]⁺ | 485.1728 | mdpi.com |

This interactive table allows for sorting and filtering of the HRMS data.

Multi-stage mass spectrometry (MSn) is a powerful tool for elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MSn experiment, the precursor ion of interest (in this case, the protonated molecule of this compound) is isolated and then fragmented. The resulting product ions are then further fragmented in subsequent stages. By piecing together the fragmentation pathway, detailed structural information can be deduced. This technique is invaluable for confirming the connectivity of atoms within the molecule and for identifying specific structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, Quantitative 1H NMR, LC-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). mdpi.comsavaglobal.com

For this compound, ¹H NMR and ¹³C NMR spectra provide the necessary data to assign the chemical shifts and coupling constants for each proton and carbon atom in the molecule. This information is crucial for confirming the steroid backbone and the nature and position of the substituent groups. mdpi.com

Table 2: Selected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| C=O (Ketone, C3) | 186.2 | mdpi.com |

| C=O (Ketone, C11) | 207.5 | mdpi.com |

| C=O (Ketone, C20) | 196.1 | mdpi.com |

| C=O (Ester) | 158.0 | mdpi.com |

| C1 | 154.8 | mdpi.com |

| C2 | 127.8 | mdpi.com |

| C4 | 124.3 | mdpi.com |

This interactive table allows for sorting and filtering of the NMR data.

Quantitative ¹H NMR (qNMR) can be employed for the accurate determination of the purity of the this compound reference standard without the need for an identical standard. mdpi.com LC-NMR, which combines liquid chromatography with NMR spectroscopy, is a powerful hyphenated technique that allows for the separation of impurities from the main component followed by their direct structural elucidation by NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the ketones and the ester, as well as C-H, C-O, and C-Cl bonds, providing further confirmation of its structure.

Photo Diode Array (PDA) Detection for Spectral Purity Assessment

In conjunction with liquid chromatography, a Photo Diode Array (PDA) detector acquires the complete UV-Vis spectrum of the eluting peaks. This capability is essential for assessing the spectral purity of the this compound peak. By comparing the spectra across the peak, it can be determined if the peak is homogeneous or if it co-elutes with other impurities. A consistent spectrum across the peak provides confidence in its purity. The UV spectrum of this compound is expected to be similar to that of Mometasone Furoate, with a maximum absorption around 254 nm, which is a commonly used wavelength for detection in HPLC methods. mdpi.comsavaglobal.com

Chemometric Approaches in Analytical Method Optimization

Chemometrics represents the application of mathematical, statistical, and other formal logic-based methods to optimize chemical processes and to extract maximum relevant information from chemical data. mdpi.comdntb.gov.ua In the context of pharmaceutical analysis, chemometric approaches are invaluable for the development and optimization of analytical methods, particularly for the challenging task of separating and quantifying impurities like this compound from the active pharmaceutical ingredient (API), mometasone furoate. dntb.gov.ua The complexity of impurity profiles in pharmaceutical manufacturing necessitates robust and efficient analytical methods, and chemometrics provides a systematic framework for achieving this. mdpi.com

The optimization of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a primary area where chemometrics is applied. researchgate.netnih.gov The goal is to achieve adequate separation between the main component, mometasone furoate, and all its related impurities, including this compound, within a reasonable analysis time. savaglobal.comsavaglobal.com This involves investigating several experimental factors that can influence the chromatographic separation.

Key experimental factors in HPLC method optimization that are often studied using chemometric designs include:

Mobile phase composition (e.g., percentage of organic modifier)

pH of the aqueous phase

Column temperature

Flow rate of the mobile phase

Wavelength of UV detection

To systematically study the influence of these factors and their potential interactions, experimental designs are employed. A multilevel factorial design, for instance, allows for the simultaneous variation of multiple factors, providing a comprehensive understanding of the method's performance across a defined experimental domain. mdpi.com

An example of an experimental design for the optimization of an HPLC method for mometasone furoate and its impurities is presented below.

| Run | Factor A: Methanol in Mobile Phase (%) | Factor B: pH of Aqueous Buffer | Response: Resolution between Mometasone and Impurity C |

|---|---|---|---|

| 1 | 50 | 3.0 | 1.8 |

| 2 | 50 | 4.5 | 2.1 |

| 3 | 50 | 6.0 | 2.5 |

| 4 | 60 | 3.0 | 2.2 |

| 5 | 60 | 4.5 | 2.8 |

| 6 | 60 | 6.0 | 3.2 |

| 7 | 70 | 3.0 | 2.5 |

| 8 | 70 | 4.5 | 3.5 |

| 9 | 70 | 6.0 | 3.9 |

The data generated from such experimental designs are then modeled using chemometric techniques like Partial Least Squares (PLS) or Principal Component Regression (PCR). austinpublishinggroup.com These multivariate regression methods can effectively model the relationship between the experimental factors and the desired responses (e.g., resolution, peak tailing, analysis time). For instance, a PLS model was successfully used to determine mometasone furoate in the presence of its degradation products by analyzing their UV spectra. mdpi.com This demonstrates the power of chemometric models to handle complex data where spectral overlap may occur, a common issue in impurity analysis. nih.gov

The outcome of this chemometric analysis is a mathematical model that predicts the quality of the separation for any given combination of the experimental factors. This model can then be used to identify the optimal conditions that provide the best possible separation of this compound from mometasone and other related substances. Furthermore, this approach helps in understanding the method's robustness, which is a critical requirement for validated analytical methods in the pharmaceutical industry. nih.gov

Stability Indicating Studies and Degradation Pathways of Mometasone Furoate

Design and Execution of Forced Degradation Studies

Forced degradation, or stress testing, is a process whereby the natural degradation of a drug substance is accelerated by subjecting it to a variety of stress conditions. This is a regulatory requirement for new drug substances and products and is crucial for the development of stability-indicating analytical methods.

Forced degradation studies of Mometasone (B142194) Furoate have been conducted under various stress conditions to induce the formation of potential degradation products. These studies are designed to cover a range of conditions that the drug substance may encounter during its shelf life.

Acidic and Basic Hydrolysis: The hydrolytic stability of Mometasone Furoate has been investigated under both acidic and basic conditions. In one study, Mometasone Furoate was subjected to 0.1 N HCl at 50°C for 3 hours. nih.gov Under these acidic conditions, some degradation was observed, leading to the formation of several impurities. nih.gov Conversely, Mometasone Furoate has been found to be highly susceptible to base-catalyzed hydrolysis. Treatment with 0.1 N NaOH at 25°C for 30 minutes resulted in significant degradation. nih.gov Another study confirmed the drug's susceptibility to alkaline conditions, where treatment with 0.1 N NaOH for 150 minutes at room temperature led to the formation of an alkaline degradation product. oup.com The rate of degradation has been shown to increase with increasing pH. ingentaconnect.com

Oxidative Degradation: The oxidative stability of Mometasone Furoate has been assessed using hydrogen peroxide. In one set of experiments, the drug was exposed to 3% H₂O₂ at room temperature for 3 hours, which resulted in the formation of degradation products. nih.gov Another study, however, reported that Mometasone Furoate was resistant to oxidation when treated with 3% and 15% v/v hydrogen peroxide, even with heating at 80°C for 1 hour. researchgate.net

Photolytic Degradation: Photostability studies are conducted to assess the effect of light on the drug substance. Mometasone Furoate has been subjected to UV light at 200 watt hours/square meter and sunlight at 1.2 million lux hours, which led to the formation of several impurities. nih.gov Another study also reported photodegradation when a solution of the drug was exposed to sunlight for 72 hours. researchgate.net

Thermal Degradation: To evaluate the impact of temperature on the stability of Mometasone Furoate, it has been subjected to thermal stress. One study involved dry heating at 80°C for 5 hours, which resulted in the formation of degradation products. nih.gov In contrast, another study found the drug to be resistant to dry heat degradation when the powder was placed in an oven at 55°C for 72 hours. researchgate.net

The following interactive table summarizes the stress conditions applied in forced degradation studies of Mometasone Furoate from various research findings.

| Stress Condition | Reagent/Method | Duration | Temperature | Outcome | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 3 hours | 50°C | Degradation observed | nih.gov |

| Basic Hydrolysis | 0.1 N NaOH | 30 minutes | 25°C | Significant degradation | nih.gov |

| Basic Hydrolysis | 0.1 N NaOH | 150 minutes | Room Temperature | Degradation observed | oup.com |

| Oxidative | 3% H₂O₂ | 3 hours | Room Temperature | Degradation observed | nih.gov |

| Oxidative | 3% and 15% v/v H₂O₂ | 1 hour | 80°C | Resistant to degradation | researchgate.net |

| Photolytic | UV light | - | - | Degradation observed | nih.gov |

| Photolytic | Sunlight | 72 hours | - | Degradation observed | researchgate.net |

| Thermal | Dry heat | 5 hours | 80°C | Degradation observed | nih.gov |

| Thermal | Dry heat | 72 hours | 55°C | Resistant to degradation | researchgate.net |

The monitoring of degradation products formed during forced degradation studies is typically performed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). nih.gov A successful stability-indicating method is one that can separate the drug substance from its degradation products and allows for the quantification of all components.

In the studies on Mometasone Furoate, various HPLC methods have been developed and validated for this purpose. For instance, a reverse-phase HPLC method using a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and a mixture of methanol (B129727) and acetonitrile (B52724) has been employed to separate Mometasone Furoate from its degradants. nih.gov Detection is often carried out using a UV detector at a wavelength of around 240-250 nm. nih.govoup.com

Mass Balance Assessment: Mass balance is an important aspect of forced degradation studies, and it is the process of adding together the assay value of the drug substance and the levels of its degradation products to see how closely the total adds up to 100% of the initial value, considering the margin of analytical error. mournetrainingservices.com Achieving good mass balance provides confidence that all major degradation products have been detected and accurately quantified. pharmtech.com

While the concept of mass balance is a fundamental part of stability-indicating method validation, detailed mass balance data for Mometasone Furoate forced degradation studies is not extensively reported in the public domain. However, the development of stability-indicating HPLC methods for Mometasone Furoate implies that the separation of the main drug from its impurities was achieved, which is a prerequisite for mass balance calculations. nih.govresearchgate.net The goal is to demonstrate that the decrease in the concentration of the active ingredient is commensurate with the increase in the concentration of the degradation products.

Elucidation of Degradation Pathways and Impurity Formation Mechanisms

Understanding the degradation pathways of a drug substance is critical for identifying and characterizing its impurities. For Mometasone Furoate, several degradation products have been identified under various stress conditions.

One of the key impurities of Mometasone Furoate is Mometasone Impurity C, which is chemically known as 21'-chloro-(16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl)-furan-2-carboxylate. researchgate.net This impurity is a known process impurity that can also be formed during degradation. researchgate.net

The formation of this compound can be understood in the context of the synthesis of Mometasone Furoate. A proposed mechanism for its formation involves the acid-promoted hydrolysis of a difuroate enol ether intermediate that can be formed during the manufacturing process. researchgate.net

Under alkaline conditions, Mometasone Furoate is known to undergo hydrolysis of the furoate ester. oup.com Other identified degradation products include a 9,11-epoxide derivative. nih.govingentaconnect.comnih.gov In simulated lung fluid, Mometasone Furoate was found to degrade into two main products, with the first being the 9,11-epoxide of Mometasone Furoate. ingentaconnect.comnih.gov

The following table provides a summary of some of the known degradation products of Mometasone Furoate.

| Impurity/Degradation Product | Chemical Name | Formation Condition | Reference |

| This compound | 21'-chloro-(16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl)-furan-2-carboxylate | Process-related, Acidic conditions | researchgate.net |

| D1 | 9,11-epoxide mometasone furoate | Simulated Lung Fluid, Basic conditions | ingentaconnect.comnih.gov |

| D2 | Cyclized structure in the C17-C21 region | Simulated Lung Fluid, Basic conditions | ingentaconnect.comnih.gov |

| Alkaline Degradation Product | Hydrolysis product of the furoate ester | Alkaline hydrolysis | oup.com |

The elucidation of these degradation pathways is crucial for the control of impurities in the drug substance and the final drug product, ensuring its quality, safety, and efficacy.

Impurity Control and Mitigation Strategies for Mometasone Impurity C

Process Optimization for Minimizing Impurity Formation

Minimizing the formation of Mometasone (B142194) Impurity C begins with a deep understanding of the synthetic route of Mometasone Furoate. nih.gov Research indicates that Impurity C, chemically known as 21-Chloro-16α-methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate, can form during the final acylation step of the synthesis. researchgate.netnih.govsynzeal.com A key intermediate, a difuroate enol ether, has been identified as a direct precursor to the formation of this impurity. researchgate.netnih.gov

Process optimization, therefore, focuses on controlling the reaction conditions to disfavor the formation and conversion of this intermediate. researchgate.net This involves a systematic approach, often employing Design of Experiments (DoE), to identify and optimize critical process parameters (CPPs) such as temperature, reaction time, and reagent stoichiometry. pharmatimesofficial.com For instance, a Chinese patent suggests that the addition of a specific second catalyst during the furoylation step can effectively suppress the generation of impurities. google.com By carefully controlling these parameters, the reaction can be guided towards the formation of the desired Mometasone Furoate, thereby minimizing the generation of Impurity C and other related substances. pharmatimesofficial.com

The table below outlines key process parameters and their potential impact on the formation of Mometasone Impurity C.

| Critical Process Parameter | Potential Impact on Impurity C Formation | Optimization Goal |

| Reaction Temperature | Higher temperatures may accelerate side reactions leading to the difuroate enol ether precursor. researchgate.net | Maintain temperature within a validated, lower range to ensure reaction specificity. |

| Reagent Stoichiometry | An excess of the acylating agent (2-furoyl chloride) could increase the likelihood of forming the difuroate intermediate. researchgate.net | Precise control over the molar ratio of reactants to avoid excess acylating agent. |

| Catalyst Selection/Conc. | The type and concentration of the catalyst can influence reaction pathways and selectivity. google.com | Utilize a highly selective catalyst that favors the desired reaction pathway over impurity formation. google.com |

| Reaction Time | Prolonged reaction times might allow for the conversion of intermediates into Impurity C. pharmatimesofficial.com | Define and control the reaction endpoint to prevent the formation of late-eluting impurities. |

Effective process optimization is reliant on robust in-process control (IPC) and monitoring. nih.gov Timely measurements of critical parameters and attributes ensure that the process remains within its validated state. pharmatimesofficial.com For this compound, chromatographic techniques are the primary methods for monitoring its levels during production. researchgate.netdaicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC) is a standard technique used for IPC checks to monitor the reaction progress and quantify the levels of Mometasone Furoate relative to its impurities, including Impurity C. nih.govmdpi.com Furthermore, advanced and orthogonal methods are being developed to enhance impurity analysis. A packed column Supercritical Fluid Chromatography (SFC) method has been shown to be a valuable tool for the quantitative analysis of Mometasone Furoate and its trace-level impurities. researchgate.net This SFC method offers orthogonal selectivity compared to traditional reversed-phase HPLC, providing a more comprehensive impurity profile and ensuring that all byproducts are adequately separated and quantified. researchgate.net The SFC method can achieve baseline separation of all impurities and the active ingredient in under 12 minutes, demonstrating its utility for rapid in-process monitoring. researchgate.net

The implementation of Process Analytical Technology (PAT) allows for real-time monitoring, enabling proactive adjustments to the process to prevent deviations that could lead to increased impurity levels. pharmatimesofficial.com

Despite process optimization efforts, trace amounts of this compound may still be present in the crude API. Therefore, efficient purification techniques are essential to reduce the impurity to acceptable levels as defined by pharmacopeial monographs and regulatory guidelines. daicelpharmastandards.com

The primary methods for purifying crude Mometasone Furoate and removing impurities like Impurity C are crystallization and chromatography. pharmatimesofficial.com

Crystallization: This is a critical step in the purification of steroidal APIs. By selecting an appropriate solvent or solvent system, the Mometasone Furoate can be selectively crystallized, leaving Impurity C and other more soluble impurities behind in the mother liquor. The process involves dissolving the crude product and then carefully controlling conditions such as temperature and cooling rate to induce crystallization, which can then be isolated by filtration. pharmatimesofficial.com

Chromatography: For impurities that are difficult to remove by crystallization alone, column chromatography can be employed. While typically used on a smaller scale, preparative chromatography can be a powerful tool for removing structurally similar impurities. Studies on the synthesis of Impurity C as a reference standard have utilized flash chromatography and filtration on silica (B1680970) gel for its purification, demonstrating the applicability of these techniques for separating the impurity from other components. researchgate.net

The effectiveness of these purification steps is verified by the same analytical methods used for in-process control, ensuring the final API meets the required purity specifications. daicelpharmastandards.com

Risk Assessment and Management in Impurity Control Strategies

A systematic risk-based approach is fundamental to controlling pharmaceutical impurities, in line with ICH Q9 guidelines on Quality Risk Management. nih.gov The process begins with identifying and evaluating potential risks associated with impurities like this compound. laegemiddelstyrelsen.dk Although specific public-domain toxicological data for this compound is limited, its status as a specified impurity in the Mometasone Furoate monograph necessitates its control. drugfuture.com The availability of pure Impurity C reference standards is crucial for conducting necessary toxicological studies to fully characterize its risk profile. researchgate.netnih.govnih.gov

The risk management plan for any Mometasone Furoate product includes an assessment of all process-related impurities. laegemiddelstyrelsen.dk The risk associated with an impurity is a function of its potential harm to the patient and the probability of its presence above acceptable limits. The risk management strategy involves continuous monitoring and analysis of adverse reaction data and periodic safety update reports for the final drug product. laegemiddelstyrelsen.dk

The general risk management process for an impurity like this compound would involve:

Hazard Identification: Characterizing the impurity's chemical structure and identifying any structural alerts for potential toxicity.

Exposure Assessment: Determining the maximum possible daily intake of the impurity based on its limit in the API and the maximum dose of the drug product.

Risk Characterization: Evaluating the potential for adverse health effects based on available toxicological data or, in its absence, applying principles of threshold of toxicological concern (TTC).

Risk Control: Implementing the process controls, analytical testing, and specifications necessary to ensure the impurity level remains below the established safe limit.

Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological properties of a drug substance that must be controlled within a specific limit to ensure the desired product quality. The presence and level of this compound are directly linked to several CQAs of the Mometasone Furoate API.

The primary CQA related to Impurity C is Purity/Impurity Profile . As a specified impurity in pharmacopeias, its level is explicitly controlled. drugfuture.com Failure to control this impurity within its specified limit would result in a batch of API failing to meet its quality standard.

The table below details the CQAs of Mometasone Furoate potentially affected by Impurity C.

| Critical Quality Attribute (CQA) | Relation to this compound |

| Assay and Purity | The presence of Impurity C directly reduces the purity of the Mometasone Furoate API. Its level must be quantified and controlled below the specified pharmacopeial limit. daicelpharmastandards.comdrugfuture.com |

| Chemical Stability | The presence of impurities can potentially impact the stability of the API, possibly leading to the formation of new degradation products over time under specific storage conditions. |

| Uniformity | While primarily a drug product CQA, high levels of impurities could potentially affect the physical properties of the API, such as crystal habit, which in turn could influence content uniformity in the final dosage form. |

By identifying these CQAs, manufacturers can focus their control strategies on the most critical aspects of product quality impacted by this specific impurity.

Development and Implementation of Robust Control Strategies

A robust control strategy is a planned set of controls, derived from a thorough understanding of the product and process, that ensures consistent process performance and product quality. pharmatimesofficial.com For this compound, this strategy integrates controls over input materials, process parameters, and in-process monitoring, and is finalized with rigorous testing of the API.

The development of this strategy is guided by the principles of Quality by Design (QbD), which emphasizes building quality into the product from the outset. pharmatimesofficial.com The key elements of a robust control strategy for this compound include:

Raw Material Control: Ensuring the quality of starting materials and reagents is critical, as impurities in these inputs can carry through or contribute to the formation of new impurities during the synthesis.

Process Parameter Control: As detailed in section 6.1, strict control over validated CPPs (e.g., temperature, stoichiometry) is the first line of defense in minimizing the formation of Impurity C.

In-Process Controls (IPCs): Regular monitoring at critical stages of the manufacturing process using validated analytical methods like HPLC or SFC to ensure impurity levels are being controlled as expected. researchgate.net This allows for corrective action to be taken during the process if any deviation is observed.

Purification Process Validation: The crystallization and/or chromatographic purification steps must be validated to demonstrate their capability to consistently remove this compound to the required level.

Final Product Specification: A comprehensive specification for the final Mometasone Furoate API must include a specific test and acceptance criterion for this compound, ensuring that only batches meeting the stringent quality requirements are released. daicelpharmastandards.com

By integrating these elements, manufacturers can create a multi-layered control strategy that provides a high degree of assurance in the quality of each batch of Mometasone Furoate, consistently keeping this compound below its specified limits.

Reference Standards for Mometasone Impurity C

Importance of High-Purity Reference Standards in Pharmaceutical Research and Quality Control

High-purity reference standards are fundamental to the pharmaceutical industry, serving as the bedrock for ensuring the quality, safety, and efficacy of medicinal products. simsonpharma.comveeprho.com These well-characterized substances act as a benchmark against which new batches of drugs and their components are measured, ensuring consistency and adherence to stringent regulatory requirements. nbinno.comaquigenbio.com The use of high-purity reference standards is critical throughout the drug development lifecycle, from initial research and development to final product release and post-market surveillance. simsonpharma.com

In pharmaceutical research, reference standards are indispensable for the accurate identification, quantification, and characterization of active pharmaceutical ingredients (APIs), their impurities, and degradation products. aquigenbio.comknorspharma.com They are essential for validating the potency and specificity of new drug candidates and for conducting preclinical and clinical trials. simsonpharma.com By providing a reliable point of comparison, reference standards enable researchers to obtain accurate and reproducible results, which is crucial for the successful development of new therapies. aquigenbio.com

In the realm of quality control, high-purity reference standards are paramount for the routine testing of raw materials, intermediates, and finished drug products. nbinno.compharmiweb.com They are used to calibrate analytical instruments, validate analytical methods, and ensure that each batch of a pharmaceutical product meets the established specifications for identity, strength, quality, and purity. veeprho.comsynthinkchemicals.com The accuracy of these quality control tests is directly dependent on the quality of the reference standards used. simsonpharma.com Therefore, the use of highly purified and well-characterized reference standards is a regulatory expectation, mandated by authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to prevent the release of substandard or contaminated medicines. nbinno.compharmtech.com The availability of these standards is crucial for identifying and controlling impurities that could potentially impact the safety and effectiveness of the final drug product. aquigenbio.comknorspharma.com

Custom Synthesis and Characterization of Mometasone (B142194) Impurity C Reference Standard

The availability of high-purity reference standards for impurities like Mometasone Impurity C is often limited, necessitating their custom synthesis. resolvemass.canih.gov This process involves not only the chemical synthesis of the compound but also its rigorous analytical characterization to qualify it as a reference standard. synthinkchemicals.com

Multi-Gram Scale Preparation Methodologies

A multi-gram scale synthesis of this compound, chemically known as 21'-chloro-(16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl)-furan-2-carboxylate, has been developed to ensure a sufficient supply for its use as a reference standard in toxicological studies and analytical method development. nih.govresearchgate.net The synthesis starts from a readily available steroidal precursor and involves a series of chemical reactions to introduce the necessary functional groups and achieve the final structure of the impurity. researchgate.net

The process includes a systematic investigation of the final acylation step and the characterization of intermediates to optimize the reaction conditions and maximize the yield and purity of the final product. researchgate.net The successful development of a scalable synthetic route is crucial as it makes the reference standard more accessible for regulatory activities and quality control purposes. nih.govresearchgate.net

Comprehensive Analytical Characterization for Reference Standard Qualification

To qualify a custom-synthesized compound as a reference standard, a comprehensive analytical characterization is mandatory. pharmtech.comintertek.com This process confirms the identity and establishes the purity of the substance with a high degree of confidence. fbpharmtech.com For this compound, a suite of analytical techniques is employed to provide a complete profile of the material. researchgate.net

The structural identity of the synthesized this compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Mass Spectrometry (MS). researchgate.netresolvemass.ca These methods provide detailed information about the molecular structure and molecular weight of the compound. resolvemass.ca

Purity is a critical attribute of a reference standard and is assessed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netresolvemass.ca The purity of this compound has been determined by HPLC with UV detection, demonstrating a high level of purity. researchgate.net Further characterization may include techniques such as elemental analysis to confirm the empirical formula, and thermal analysis to assess properties like melting point and thermal stability. fbpharmtech.comeppltd.com A detailed Certificate of Analysis (CoA) is generated, summarizing all the characterization data and certifying the material's fitness for its intended use as a reference standard. epichem.comuhplcs.com

Role of Reference Standards in Analytical Method Development and Validation for Impurity Profiling

Reference standards, such as that for this compound, play a pivotal role in the development and validation of analytical methods for impurity profiling of the active pharmaceutical ingredient, Mometasone Furoate. nih.govresearchgate.net Impurity profiling is the identification and quantification of all potential impurities in a drug substance and is a critical aspect of ensuring drug safety and quality. pharmiweb.com

During analytical method development, particularly for chromatographic methods like HPLC, reference standards are essential for optimizing the separation of the main API from its impurities. chromatographyonline.com The this compound reference standard allows for the specific identification of its corresponding peak in the chromatogram, ensuring the analytical method is "specific" or "selective" for this impurity. chromatographyonline.comusp.org This is crucial to avoid misidentification or co-elution with other components in the sample matrix. usp.org

In the validation of these analytical methods, the this compound reference standard is used to establish key performance characteristics as mandated by regulatory guidelines such as those from the International Council on Harmonisation (ICH). amazonaws.comfda.gov These characteristics include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. The reference standard is used to demonstrate that the method can distinguish between Mometasone Furoate and this compound. chromatographyonline.com

Linearity and Range: The reference standard is used to prepare a series of solutions at different concentrations to demonstrate that the method's response is proportional to the concentration of the impurity over a specified range. chromatographyonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a sample with a known amount of the this compound reference standard and measuring the recovery. scielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. chromatographyonline.com

Quantitation Limit (QL): The lowest amount of the impurity in a sample that can be quantitatively determined with suitable precision and accuracy. The reference standard is used to determine and verify this limit. fda.goveuropa.eu

Detection Limit (DL): The lowest amount of the impurity in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br

By using a well-characterized this compound reference standard, pharmaceutical manufacturers can develop and validate robust analytical methods for the routine quality control of Mometasone Furoate, ensuring that the levels of this impurity are consistently monitored and controlled within acceptable limits. researchgate.netdaicelpharmastandards.com

Future Directions in Mometasone Impurity C Research

Advancements in Analytical Technologies for Enhanced Impurity Detection and Characterization

The detection and characterization of pharmaceutical impurities at trace levels remain a significant analytical challenge. researchgate.net While standard High-Performance Liquid Chromatography (HPLC) methods are established, future advancements will focus on technologies that offer superior resolution, speed, and sensitivity, enabling a more comprehensive understanding of Mometasone (B142194) Impurity C.

Key future directions include:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC, with its sub-2 µm particle columns, offers significantly higher efficiency, resolution, and speed compared to conventional HPLC. This allows for better separation of Mometasone Impurity C from the active pharmaceutical ingredient (API) and other closely related impurities, which is crucial for accurate quantification.

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful green alternative to normal and reversed-phase HPLC for pharmaceutical analysis. researchgate.netijnrd.org Using supercritical carbon dioxide as the primary mobile phase, SFC reduces the consumption of organic solvents, making it an environmentally friendly technique. ijnrd.org For Mometasone Furoate and its impurities, SFC provides orthogonal selectivity compared to RP-HPLC, meaning it separates compounds based on different physicochemical interactions. researchgate.net This complementarity is invaluable for ensuring that no impurities are co-eluting or being masked by the main component. researchgate.net The development of Ultra-Performance Supercritical Fluid Chromatography (UPSFC) further enhances speed and efficiency. nih.gov

Hyphenation with High-Resolution Mass Spectrometry (HRMS): Coupling advanced chromatographic techniques like UHPLC and SFC with HRMS (e.g., Time-of-Flight (TOF) or Orbitrap) will be pivotal. HRMS provides highly accurate mass measurements, which are essential for the unequivocal identification and structural elucidation of unknown degradation products or process impurities that may arise. mdpi.com This is particularly useful for distinguishing between isomers and confirming molecular formulas.

Multi-dimensional Chromatography: Two-dimensional liquid chromatography (2D-LC) offers vastly increased peak capacity and resolving power for highly complex samples. This technique can be employed to separate this compound from a complex mixture of related substances, ensuring its accurate detection and quantification without interference.

Advanced NMR Techniques: While Nuclear Magnetic Resonance (NMR) spectroscopy is already used for structural confirmation, future applications will involve more advanced techniques like 2D NMR (COSY, NOESY) and hyphenation (e.g., LC-NMR) for definitive in-depth structural characterization of this compound and any newly discovered related compounds. mdpi.com

These advanced analytical tools will not only improve routine quality control but also facilitate more robust stability studies and a deeper understanding of the degradation pathways of Mometasone Furoate.

Table 1: Advanced Analytical Technologies for this compound Analysis

| Technology | Principle | Key Advantages for Impurity C Analysis |

|---|---|---|

| UHPLC | Chromatography using columns with <2 µm particles, requiring higher pressures. | Faster analysis times, improved resolution, and higher sensitivity. |

| SFC/UPSFC | Chromatography using a supercritical fluid (typically CO2) as the mobile phase. ijnrd.org | Green technology (reduced solvent use), orthogonal selectivity to HPLC, high speed. researchgate.netijnrd.orgnih.gov |

| HRMS | Mass spectrometry that provides highly accurate mass measurements (e.g., TOF, Orbitrap). mdpi.com | Unambiguous identification and structural elucidation of impurities. |

| 2D-LC | A technique where fractions from a first chromatographic separation are transferred to a second, different column for further separation. | Extremely high resolving power for complex impurity profiles. |

Computational and Predictive Modeling for Impurity Formation and Fate

Understanding the mechanisms by which impurities are formed is critical for controlling them. Future research will increasingly rely on computational and predictive modeling to gain insights into the formation and fate of this compound, moving from experimental trial-and-error to in silico prediction.

Quantum Mechanics and DFT Modeling: Density Functional Theory (DFT) is a powerful computational method used to model electronic structure and predict reaction energetics. nih.govresearchgate.net Researchers can apply DFT to investigate the proposed synthetic pathway of this compound. mdpi.comresearchgate.net By calculating the thermodynamic stability of intermediates and the energy barriers of reaction steps, DFT can help identify the most likely formation mechanisms and pinpoint critical process parameters that favor the creation of this impurity. nih.gov

Predictive Degradation Software: Software platforms are being developed to predict the degradation pathways of pharmaceutical compounds under various stress conditions (e.g., acid, base, light, oxidation). nih.gov Applications like Zeneth use a knowledge base of chemical reactions to forecast potential degradation products. nih.gov Future work could involve refining these models with data specific to corticosteroids to predict not only known impurities like Impurity C but also other potential, yet undiscovered, degradants. This allows for a proactive rather than reactive approach to impurity management.

Computational Fluid Dynamics (CFD): Impurity formation can be highly dependent on the physical conditions within a reactor, such as mixing, heat transfer, and mass transfer. mdpi.com CFD can be used to model the fluid dynamics inside the reaction vessel during the synthesis of Mometasone Furoate. nih.gov This modeling can help chemical engineers understand how factors like agitation speed or reagent addition rate affect local concentrations and temperatures, thereby influencing the reaction kinetics that lead to the formation of this compound. mdpi.com By optimizing these process conditions in silico, the formation of the impurity can be minimized before scaling up the process.

These computational approaches offer a cost-effective and efficient way to guide process development and stability studies, ultimately leading to a more robust manufacturing process with a better-controlled impurity profile.

Green Chemistry Approaches in Impurity Control and Analytical Procedures

The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into the pharmaceutical industry to reduce the environmental footprint of analytical methods. researchgate.net Future research on this compound will focus on developing and implementing more sustainable analytical procedures without compromising performance.

Greener Chromatographic Methods: A primary focus is the reduction of hazardous organic solvents. The adoption of SFC, which primarily uses environmentally benign CO2, is a significant step in this direction. ijnrd.org Additionally, research into replacing traditional HPLC solvents like acetonitrile (B52724) and methanol (B129727) with greener alternatives such as ethanol, ethyl lactate, or propylene (B89431) carbonate is ongoing. nih.gov Developing and validating an HPLC method using these solvents for the analysis of this compound would substantially reduce the environmental impact of routine quality control. nih.gov

Miniaturization and Automation: Reducing the scale of analysis directly reduces solvent consumption and waste generation. sciensage.info The use of UHPLC already contributes to this by using smaller column dimensions and lower flow rates. Further miniaturization, through techniques like capillary electrophoresis (CZE) or microfluidics, can drastically cut down on the volume of reagents and samples needed. sciensage.inforesearchgate.net Automation of these miniaturized systems can further enhance efficiency and reduce the potential for human error.

Greenness Assessment Metrics: To objectively evaluate the environmental impact of analytical methods, various assessment tools have been developed. The Analytical GREEnness (AGREE) metric, for example, uses a clear, color-coded pictogram to score a method against the 12 principles of GAC. nih.gov Future method development for this compound should incorporate such metrics to guide the selection of the greenest possible approach, ensuring that sustainability is a key consideration alongside analytical performance.

By integrating these green chemistry principles, the analytical lifecycle of this compound, from method development to routine analysis, can become more sustainable, safer for analysts, and more aligned with modern environmental standards.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Mometasone Impurity C in drug substances?

- Methodology : Reverse-phase HPLC with UV/PDA detection is widely used for impurity profiling. For confirmation, LC-MS/MS and HRMS are employed to resolve structural ambiguities. Method validation should follow ICH Q2(R1) guidelines, including parameters like specificity, linearity (e.g., R² ≥ 0.995), accuracy (recovery 90–110%), and precision (%RSD < 5%) .

- Data Interpretation : Use relative response factors (RRF) to account for differences in detector sensitivity between the impurity and the active pharmaceutical ingredient (API). Calibration curves should span 0.05–1.5% of the API concentration to cover ICH reporting thresholds .

Q. How are regulatory guidelines (e.g., ICH, USP) applied to establish acceptance criteria for this compound?

- Framework : ICH Q3B(R2) mandates impurity thresholds based on daily dose: ≤ 0.1% for unidentified impurities and ≤ 0.15% for total impurities in APIs. Analytical procedures must demonstrate specificity against structurally similar degradation products (e.g., 21'-chloro derivatives) .

- Validation : Include forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to confirm method robustness. For example, oxidative stress with 3% H₂O₂ at 60°C for 24 hours can simulate degradation pathways .

Advanced Research Questions

Q. What synthetic strategies are effective for multi-gram preparation of this compound for toxicological studies?

- Synthesis : The impurity (21'-chloro-(16'-α-methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl)-furan-2-carboxylate) is synthesized via acylation of the mometasone precursor with chloro-furoyl chloride. Key steps include:

- Intermediate Isolation : Purify the difuroate enol ether intermediate using column chromatography (silica gel, hexane:ethyl acetate 7:3).

- Scale-Up Challenges : Optimize reaction stoichiometry (1.2 eq. acylating agent) and temperature (0–5°C) to minimize byproducts like over-acylated derivatives .

Q. How can researchers resolve discrepancies in impurity profiles between batches synthesized via different routes?

- Root-Cause Analysis :

- Step 1 : Compare impurity spectra using LC-MS/MS to identify unique markers (e.g., m/z 615.5 for Impurity C vs. m/z 614.5 for Impurity E).

- Step 2 : Investigate synthetic intermediates (e.g., residual solvents, unreacted starting materials) using GC-MS headspace analysis.

- Step 3 : Statistically analyze batch data (n ≥ 10) to distinguish process-related variability from systemic errors .

- Mitigation : Implement process analytical technology (PAT) for real-time monitoring of critical steps (e.g., acylation pH, reaction time) .

Q. What advanced techniques are used to confirm the structural identity of this compound?

- Techniques :

- NMR : Assign δ 5.72 ppm (C1'-H) and δ 6.35 ppm (furan protons) to distinguish from the API.

- HRMS : Confirm molecular formula (C₂₇H₂₈ClO₆; [M+H]+ calc. 495.1582, observed 495.1578).

- XRD : Resolve crystal packing differences between the impurity and API to rule out polymorphic interference .

Methodological Challenges and Solutions

Q. How to validate an analytical method for trace-level quantification of this compound in the presence of co-eluting degradants?

- Experimental Design :

- Specificity : Use photodiode array (PDA) detection to confirm peak homogeneity (purity angle < purity threshold).

- LOQ Determination : Achieve signal-to-noise (S/N) ≥ 10 at 0.05% impurity level via injection volume optimization (e.g., 20 µL vs. 10 µL) .

- Data Table :

| Parameter | Result | ICH Requirement |

|---|---|---|

| Linearity (RRF) | 0.998 | ≥ 0.995 |

| Accuracy (%) | 98.5–101.2 | 95–105 |

| Precision (%RSD) | 1.8 | ≤ 5.0 |

Q. What degradation pathways are relevant for this compound under accelerated storage conditions?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.